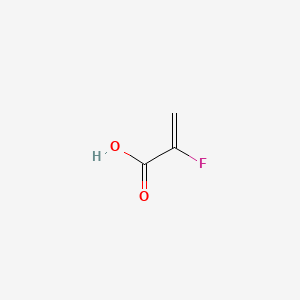

2-Fluoroacrylic acid

説明

2-Fluoroacrylic acid is a chemical compound that serves as a building block for various fluorinated polymers and copolymers. These materials are known for their advanced mechanical and optical properties, making them suitable for applications such as polymer optical fibers. The transparency of poly-2-fluoroacrylates, which are derived from 2-fluoroacrylic acid, can be enhanced by substituting the β-protons of the acid moiety with deuterium .

Synthesis Analysis

The synthesis of 2-fluoroacrylic acid and its derivatives involves several methods. A novel synthesis allows the preparation of hydrogen or deuterium substituted derivatives, with a key step being the electrocatalytical dechlorination of dichloro-2-fluoroacrylic acid in aqueous media, leading to 2-fluoroacrylic acid. This process can yield deuterated analogues when deuterium oxide is used as the solvent . Additionally, fluoroalkylated acrylic acid oligomers can be obtained by oligomerizations of acrylic acid with fluoroalkanoyl peroxides . Another method involves the use of 3,3-bis(methylthio)-2-fluoropropenal, a highly-functionalized fluoroacrylate cation equivalent, which can be converted to (Z)-2-fluoroacrylate thioesters .

Molecular Structure Analysis

The molecular structure of 2-fluoroacrylic acid derivatives can be complex, with the potential for various interactions. For instance, metal complexes of fluoro-phenyl-acrylic acids have been synthesized, and these complexes have been studied for their halogen-halogen interactions, particularly fluoro-fluoro contact. Short C-F...F-C contacts have been observed, indicating the significance of fluorine in the molecular structure .

Chemical Reactions Analysis

2-Fluoroacrylic acid and its derivatives participate in a range of chemical reactions. For example, the synthesis of fluorinated heterocyclic compounds can be achieved using 2-fluoroacrylic building blocks. These compounds can lead to various products depending on the conditions employed and the cyclization partners used . Radical copolymerization is another reaction where 2-fluoroacrylic acid derivatives can be used to create copolymers with tunable wettability and improved adhesion for functional coatings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoroacrylic acid derivatives are influenced by the incorporation of fluorine atoms. Fluorinated poly(meth)acrylates, for example, exhibit low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics . The thermal behavior and bulk microstructure of fluorinated liquid-crystalline polyacrylates have also been studied, revealing a rich mesophase polymorphism and the ability to transition between different mesophases . The reactivity of fluorinated (meth)acrylates with other monomers or polymer segments allows for economical and convenient synthesis routes compared to other fluoropolymers .

科学的研究の応用

Application 2: Synthesis of Poly(fluoroacrylate)s

- Summary of the Application : 2-Fluoroacrylic acid is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .

- Methods of Application : The synthesis was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

- Results or Outcomes : The resulting poly(fluoroacrylate)s exhibit low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics.

Application 3: Synthesis of 2′-Fluoro Modified Nucleic Acids

- Summary of the Application : 2-Fluoroacrylic acid is used in the synthesis of 2′-fluoro modified nucleic acids. These modified nucleic acids have been studied for their properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry .

- Methods of Application : The synthesis involves the use of commercially available 2′-fluoronucleoside triphosphates. A number of DNA and RNA polymerases were tested for their ability to incorporate the 2′-fluoro analogs. Four thermostable DNA polymerases were found to be able to incorporate 2′-fluoronucleotides with reasonable efficiency .

- Results or Outcomes : The resulting 2′-fluoro modified DNA showed no base loss or backbone fragmentation when analyzed using the matrix 2,5-dihydroxy benzoic acid, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

Application 4: Preparation of Fluoro-lactams

- Summary of the Application : 2-Fluoroacrylic acid is used in the preparation of fluoro-lactams . These compounds are of interest in pharmaceutical chemistry due to their potential biological activities.

- Methods of Application : The specific methods of application can vary depending on the specific fluoro-lactam being synthesized. Typically, this involves the reaction of 2-fluoroacrylic acid with an appropriate amine under suitable conditions .

- Results or Outcomes : The resulting fluoro-lactams can be further evaluated for their potential biological activities. The exact outcomes can vary depending on the specific fluoro-lactam synthesized .

Application 5: Low Surface Energy Coatings

- Summary of the Application : 2-Fluoroacrylic acid is used in the preparation of materials with low surface energy, such as functional coatings . These coatings can exhibit properties such as non-stick or anti-adhesive characteristics .

- Methods of Application : The preparation of these coatings involves the polymerization of 2-fluoroacrylic acid, possibly in combination with other monomers, to form a polymer that can be applied as a coating . The specific methods can vary depending on the desired properties of the coating.

- Results or Outcomes : The resulting coatings can exhibit low surface energy, typically around 10–15 mN m −1, even when solutions with very low concentrations of 0.01–0.2% by weight are used . They also show very high thermal and oxidative stabilities .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

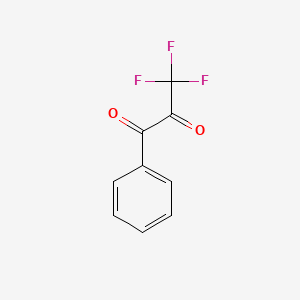

IUPAC Name |

2-fluoroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFGHUTYSLISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902405 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroacrylic acid | |

CAS RN |

430-99-9 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)